6-Fluoro-3,4-dihydro-2h-1-benzopyran-8-amine

5-HT1A receptor binding affinity structure-activity relationship

Researchers developing selective 5-HT1A antagonists often encounter supply inconsistencies with regioisomerically pure fluorinated chromans. This 6-fluorochroman-8-amine provides a validated starting point where generic alternatives fail. - Enables the key N-[2-(chroman-8-yloxy)ethyl]amine pharmacophore, delivering sub-nanomolar Ki (0.22 nM). - The C-6 fluoro substituent is critical; replacing it with hydrogen abolishes target affinity as shown in foundational SAR. - Regioisomeric forms (e.g., 8-fluoro isomer) redirect synthetic vectors and yield distinct, often inferior, selectivity profiles.

Molecular Formula C9H10FNO
Molecular Weight 167.183
CAS No. 212845-61-9
Cat. No. B2900577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-3,4-dihydro-2h-1-benzopyran-8-amine
CAS212845-61-9
Molecular FormulaC9H10FNO
Molecular Weight167.183
Structural Identifiers
SMILESC1CC2=C(C(=CC(=C2)F)N)OC1
InChIInChI=1S/C9H10FNO/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5H,1-3,11H2
InChIKeyAEICTTXLAITIQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluorochroman-8-amine Overview


6-Fluoro-3,4-dihydro-2H-1-benzopyran-8-amine (CAS 212845-61-9), also referred to as 6-fluorochroman-8-amine, is a fluorinated chroman derivative bearing a primary amine at the C-8 position . This compound belongs to the 3,4-dihydro-2H-1-benzopyran (chroman) class, a privileged scaffold in medicinal chemistry recognized for diverse CNS activities [1]. The molecule is primarily employed as a synthetic intermediate rather than an end-use drug substance, with its C-8 amine serving as the critical functionalization handle and the C-6 fluoro substituent imparting enhanced binding affinity and metabolic stability to downstream derivatives. Its most established application trajectory lies in the synthesis of potent and selective 5-HT1A receptor antagonists, as demonstrated in a foundational structure-activity relationship (SAR) series [2].

Workflow

Synthetic intermediate for chroman-based 5-HT1A antagonist lead optimization

Functional handle

C8-amine enables pharmacophore assembly via O-alkylation

Key substituent

C6-fluoro may support downstream binding affinity in SAR studies

Why Substitutes Cannot Replace 6-Fluorochroman-8-amine


Generic substitution with unsubstituted chroman-8-amine or alternative fluorinated positional isomers (e.g., 8-fluoro-6-amino or 4-amino-6-fluoro regioisomers) fundamentally alters the pharmacological outcome. The C-6 fluoro substituent on the chroman ring is not a passive structural feature; SAR studies have demonstrated that replacement of fluorine at this position with hydrogen (parent compound 3a) or other halogens substantially reduces 5-HT1A binding affinity [1]. Furthermore, shifting the amine from the C-8 to the C-4 position redirects the synthetic vector, preventing access to the N-[2-[(chroman-8-yl)oxy]ethyl]amine pharmacophore that defines the lead series with sub-nanomolar Ki values. The 8-fluoro positional isomer (CAS 1368177-81-4) has been explored in distinct chemical space (5-carbamoyl-8-fluoro-3-aminochromans) and exhibits a different selectivity profile and substantially lower oral bioavailability . These regioisomeric differences are not interchangeable; they dictate which downstream pharmacophores can be accessed and the resultant receptor selectivity patterns.

Removal of C6-fluoro may reduce reported 5-HT1A binding affinity, limiting SAR transferability.

C8→C4 amine shift alters pharmacophore vector; downstream ether-linked antagonist series becomes inaccessible.

8-Fluoro regioisomer exhibits different selectivity profile and lower oral exposure in reported models.

Evidence vs. Closest Analogs


C6-Fluoro Enhances 5-HT1A Binding Affinity

In a direct head-to-head comparison within the same study, the C6-fluoro analog 3c (derived from 6-fluorochroman-8-amine) exhibited a 5-HT1A Ki of 0.22 nM, whereas the unsubstituted parent compound 3a showed only 'high affinity' without reaching this sub-nanomolar threshold. The correlation analysis revealed a linear negative correlation between molar refractivity of the C6-substituent and pKi, establishing that the fluoro group's electronic and steric properties are quantitatively responsible for the affinity enhancement [1]. This 0.22 nM Ki represents one of the most potent 5-HT1A ligand affinities reported in the chroman class.

5-HT1A binding affinity
Head-to-head
Ki = 0.22 nM (C6-fluoro derivative)vs parent (no sub-nM)
Reported sub-nanomolar Ki context supports 5-HT1A antagonist lead optimization.
Radioligand displacement, rat hippocampal receptors.
5-HT1A receptor binding affinity structure-activity relationship

Potent 5-HT1A Functional Antagonism

Beyond binding, the C6-fluoro analog 3c demonstrated potent functional antagonism with an EC50 of 13 nM in a forskolin-stimulated adenylate cyclase assay using CHO cells expressing human 5-HT1A receptors. Other substituted analogs in the same series (e.g., C6-chloro, C6-methyl, C6-methoxy) did not match this combination of sub-nanomolar binding affinity and single-digit nanomolar functional antagonism [1]. This establishes that the 6-fluoro-8-amino substitution pattern is uniquely capable of translating binding affinity into functional receptor blockade.

Functional antagonism
Head-to-head
EC50 = 13 nM (C6-fluoro analog)vs other substituents not matched
Reported EC50 supports functional antagonism endpoint review.
Adenylate cyclase assay, human 5-HT1A CHO cells.
functional antagonism adenylate cyclase assay 5-HT1A receptor

Selectivity Tuning via C-4 Modification

The initial lead compound 3 (Ki 5-HT1A = 0.22 nM) exhibited poor selectivity over α1-adrenergic and D2-dopaminergic receptors (Ki D2 = 0.259 nM in BindingDB), posing a risk of orthostatic hypotension and extrapyramidal side effects. The 1998 J. Med. Chem. study demonstrated that introducing an oxo or optically active hydroxy moiety at the C-4 position of the 6-fluorochroman-8-amine scaffold effectively ameliorated this selectivity, producing compounds selective for 5-HT1A over both α1 and D2 receptors [1]. Compound 31n (a 4-oxochroman derivative) demonstrated in vivo antagonist activity against 8-OH-DPAT-induced behavioral and electrophysiological responses in rats, confirming that the 6-fluoro-8-amino scaffold is amenable to selectivity engineering [2].

Selectivity tuning
Head-to-head
5-HT1A/D2 ratio ~1.2 (lead) → improved by C4 modification
Reported selectivity engineering supports isoform-selectivity review.
Radioligand binding, rat receptors; in vivo behavioral confirmation.
receptor selectivity α1-adrenergic D2-dopaminergic lead optimization

High Purity for Reliable SAR

Multiple independent vendors report a verified purity of 98% for 6-fluorochroman-8-amine (CAS 212845-61-9) [1]. In comparison, the positional isomer 8-fluoro-3,4-dihydro-2H-1-benzopyran-6-amine (CAS 1368177-81-4) is typically listed at ≥95% purity , while 4-amino-6-fluorochromane (CAS 238764-22-2) is often supplied as a hydrochloride salt with variable purity specifications . The 98% purity standard for the 6-fluoro-8-amino isomer reduces the risk of confounding impurities in downstream biological assays and ensures batch-to-batch consistency in SAR campaigns.

Purity specification
Cross-study
98% (HPLC)vs ≥95% for 8-fluoro isomer
Reported purity context may support batch consistency in SAR campaigns.
Supplier specifications; data to verify per lot.
chemical purity quality control building block

6-Fluorochroman-8-amine Applications


Selective 5-HT1A Antagonist Synthesis

This compound serves as the validated starting material for generating potent 5-HT1A antagonists with engineered selectivity. The 8-amine is functionalized via O-alkylation to install the N-[2-(chroman-8-yloxy)ethyl]amine pharmacophore, while the C-6 fluoro ensures sub-nanomolar binding affinity (Ki = 0.22 nM) as demonstrated by Yasunaga et al. [1]. Subsequent C-4 modification (oxo or hydroxy) allows tuning of selectivity over α1-adrenergic and D2-dopaminergic receptors, a strategy proven to produce in vivo-active antagonists such as compound 31n [2]. This three-point structural optimization (C6-fluoro, C8-aminoethyl ether, C4-oxo/hydroxy) is uniquely accessible from this specific isomer.

5-HT1A Receptor Imaging Probe Development

The sub-nanomolar 5-HT1A affinity of the 6-fluorochroman-8-amine scaffold makes it an attractive core for developing radiolabeled or fluorescent probes. The C-8 amine provides a convenient conjugation point for fluorophores or chelating groups without disrupting the C6-fluoro pharmacophoric element. The 1998 study's radioligand binding data, obtained using [3H]8-OH-DPAT displacement, confirms the scaffold's compatibility with radioligand development workflows [2]. Derivatives with Ki values in the low nanomolar to sub-nanomolar range are suitable starting points for PET tracer or fluorescence polarization probe development.

C-6 Substituent SAR Studies

The 1997 J. Med. Chem. paper established a quantitative linear correlation between C-6 substituent molar refractivity and 5-HT1A pKi, providing a rational framework for SAR exploration [1]. 6-Fluoro-3,4-dihydro-2H-1-benzopyran-8-amine enables systematic variation at the C-8 amine while maintaining the optimal C-6 fluoro substituent constant. This allows research teams to isolate the contribution of the amine-derived side chain to receptor affinity, selectivity, and pharmacokinetics, accelerating lead optimization cycles.

Application
Selection Property
Validation Focus
5-HT1A antagonist lead synthesis
C6-fluoro substitution for binding affinity context; C8-amine pharmacophore handle
5-HT1A binding and functional antagonism endpoint review
5-HT1A receptor imaging probe studies
C8-amine conjugation site without disrupting C6-fluoro pharmacophore
Compatibility with radioligand displacement workflows
C6-substituent SAR exploration
Consistent C6-fluoro anchor for side-chain variation
Quantitative molar refractivity-pKi correlation endpoint context

Technical Documentation Hub

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19 linked technical documents
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